4,6-Dimethylpicolinic acid hydrochloride

Descripción general

Descripción

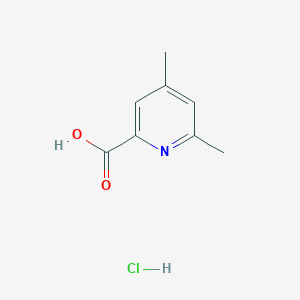

4,6-Dimethylpicolinic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of picolinic acid, characterized by the presence of two methyl groups at the 4 and 6 positions on the pyridine ring. This compound is often used in various chemical and biological research applications due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylpicolinic acid hydrochloride typically involves the reaction of 4,6-dimethylpyridine with a suitable carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base, followed by acidification with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as solvent extraction, crystallization, and purification to ensure the compound meets the required purity standards for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dimethylpicolinic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential in Neurological Disorders

Recent studies have highlighted the potential of 4,6-dimethylpicolinic acid hydrochloride in treating neurodegenerative diseases such as Parkinson's disease. The compound has been associated with the modulation of LRRK2 kinase activity, a significant therapeutic target for Parkinson's disease due to its role in the pathophysiology of the condition. Research indicates that inhibiting LRRK2 kinase activity may provide a disease-modifying therapy for patients suffering from dominantly inherited forms of Parkinson's disease linked to specific mutations .

Table 1: Summary of Therapeutic Applications

Herbicide Development

Synthetic Auxin Herbicides

This compound is part of a broader class of picolinic acid derivatives used as synthetic auxin herbicides. These compounds have shown promise in agricultural applications due to their ability to regulate plant growth and control weeds effectively. Recent formulations incorporating this compound have demonstrated enhanced herbicidal activity compared to traditional herbicides like picloram, particularly in post-emergence applications .

Table 2: Herbicidal Efficacy Comparisons

| Compound | Herbicidal Activity (g/ha) | Crop Selectivity | Reference |

|---|---|---|---|

| 4,6-Dimethylpicolinic Acid | 300 | Safe for corn, wheat | |

| Picloram | Variable | Moderate |

Coordination Chemistry

Catalytic Applications

The structural characteristics of this compound allow it to function as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it suitable for various catalytic processes. Studies have shown that derivatives of picolinic acid can serve as precursors for the synthesis of amides that are valuable in catalysis and molecular device applications .

Table 3: Coordination Chemistry Applications

| Ligand Type | Metal Complex Formed | Application Area | Reference |

|---|---|---|---|

| Picolinic Acid Derivatives | Various Transition Metals | Catalysis and Molecular Devices |

Case Studies and Research Findings

Case Study 1: Parkinson's Disease Treatment

A study focused on the effects of this compound on LRRK2 kinase activity demonstrated significant inhibition in cellular models expressing the G2019S mutation associated with familial Parkinson's disease. The findings suggest that this compound could be a candidate for further development into a therapeutic agent targeting the underlying causes of the disease .

Case Study 2: Herbicide Development

Research conducted on novel picolinic acid derivatives revealed that formulations containing this compound exhibited superior post-emergence control over target weed species compared to existing herbicides. This study involved field trials assessing crop safety and efficacy against common agricultural weeds .

Mecanismo De Acción

The mechanism of action of 4,6-Dimethylpicolinic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to metal ions, such as zinc, and modulate their biological activities. This interaction can affect various biochemical processes, including enzyme activity and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

Picolinic acid: The parent compound, lacking the methyl groups at the 4 and 6 positions.

2,6-Dimethylpyridine: A similar compound with methyl groups at different positions on the pyridine ring.

4-Methylpicolinic acid: A derivative with a single methyl group at the 4 position.

Uniqueness

4,6-Dimethylpicolinic acid hydrochloride is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological interactions. This structural uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .

Actividad Biológica

4,6-Dimethylpicolinic acid hydrochloride is a derivative of picolinic acid, which is part of the pyridine carboxylic acid family. The compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antiviral and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic uses.

Antiviral Properties

Recent studies have indicated that picolinic acid derivatives exhibit broad-spectrum antiviral activity. For instance, picolinic acid has been shown to inhibit the entry of enveloped viruses such as SARS-CoV-2 and influenza A virus by interfering with endosome maturation and viral fusion mechanisms. This suggests that this compound may share similar properties due to its structural relationship with picolinic acid .

The mechanism involves:

- Inhibition of Endosome Maturation : The compound interacts with cellular proteins involved in the endosomal pathway, thereby preventing viral entry.

- Blocking Membrane Fusion : It has been shown to inhibit the fusion of viral envelopes with host cell membranes, effectively reducing viral load in infected cells.

Anticancer Potential

Research has also explored the potential of picolinic acid derivatives in cancer therapy. The compound's ability to modulate metabolic pathways in cancer cells positions it as a candidate for further investigation in oncological applications. For example, compounds derived from picolinic acid have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK), which is often upregulated in various cancers .

Case Studies

- Antiviral Efficacy Against SARS-CoV-2 : In vitro studies demonstrated that treatment with picolinic acid derivatives resulted in a significant reduction of viral RNA load in infected cell cultures. Specifically, concentrations as low as 1 mM showed effective inhibition of viral replication .

- Inhibition of Cancer Cell Proliferation : A study focusing on PDHK inhibitors revealed that certain derivatives of picolinic acid could effectively modulate energy metabolism in cancer cells, leading to reduced proliferation rates and increased oxidative phosphorylation .

Table 1: Summary of Biological Activities

Table 2: Efficacy Data for Picolinic Acid Derivatives

Propiedades

IUPAC Name |

4,6-dimethylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-6(2)9-7(4-5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQQSMFNZGTLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391733-66-6 | |

| Record name | 2-Pyridinecarboxylic acid, 4,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391733-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.